Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
Description
Properties
Molecular Formula |
C12H12ClN3O3 |
|---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-19-11(17)10-14-12(18)16(15-10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,14,15,18) |
InChI Key |
VZCZBLLCNQLXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- 3-chloro-4-methylphenyl hydrazine or corresponding substituted aniline derivatives.
- Ethyl 2-oxoacetate or ethyl acetoacetate as the source of the ethyl carboxylate group.
- Acylating agents such as acetic anhydride or ethyl chloroformate.
- Catalysts or bases such as potassium carbonate or triethylamine.
- Solvents like dimethyl sulfoxide (DMSO), ethanol, or dichloromethane.
Stepwise Synthesis
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of substituted hydrazone intermediate by reacting 3-chloro-4-methylphenyl hydrazine with ethyl 2-oxoacetate | Stirring at 40–60 °C in ethanol or DMSO for several hours | Formation of hydrazone intermediate |
| 2 | Cyclization of hydrazone intermediate to form the 1,2,4-triazole ring | Heating with acetic anhydride or under reflux conditions | Formation of 2,5-dihydro-5-oxo-1,2,4-triazole core |
| 3 | Esterification or purification to yield Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate | Controlled temperature, neutralization with base if needed | Final product with ethyl carboxylate group |
Reaction Parameters and Optimization
- Temperature: Typically maintained between 40–80 °C during cyclization to optimize ring closure without decomposition.
- Reaction Time: Varies from 4 to 12 hours depending on reagent reactivity and solvent.
- Solvent Choice: Polar aprotic solvents like DMSO enhance reaction rates and yields.
- Catalysts/Bases: Potassium carbonate or triethylamine facilitate nucleophilic substitution and neutralization steps.
Research Findings and Analytical Data
- The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or high temperature.
- NMR spectroscopy (¹H and ¹³C) confirms the formation of the triazole ring and the presence of the ethyl ester group.
- Mass spectrometry and elemental analysis validate the molecular formula C12H12ClN3O3 and molecular weight of 281.69 g/mol.
- The reaction yields are typically high (above 85%) when optimized conditions are applied.
Comparative Synthesis Insights
| Aspect | This compound | Related Triazole Esters (e.g., Ethyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate) |
|---|---|---|
| Substituent on Phenyl Ring | 3-chloro-4-methyl | Phenyl (unsubstituted) |
| Molecular Weight | 281.69 g/mol | 233.22 g/mol |
| Synthesis Complexity | Moderate, requires substituted hydrazine | Simpler, uses phenyl hydrazine |
| Reaction Conditions | Requires controlled temperature and acylating agents | Similar conditions, often milder |
| Yield | Typically >85% | Comparable yields |
Summary Table of Preparation Method Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | 3-chloro-4-methylphenyl hydrazine | Purity affects yield |
| Solvent | DMSO, ethanol | Polar aprotic solvents preferred |
| Temperature | 40–80 °C | Optimized for cyclization |
| Reaction Time | 4–12 hours | Monitored by TLC |
| Catalyst/Base | Potassium carbonate, triethylamine | Facilitates substitution and neutralization |
| Yield | >85% | Dependent on reaction control |
| Purification | Recrystallization or chromatography | Ensures product purity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro-4-methylphenyl group facilitates electrophilic aromatic substitution (EAS) and nucleophilic displacement under specific conditions.
Cyclization and Ring-Opening
The triazole ring participates in cycloaddition and ring expansion reactions, as demonstrated in structurally related systems :
Key Pathways:
Ester Group Transformations
The ethyl carboxylate moiety undergoes typical ester reactions:
| Reaction | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Transesterification | ROH (MeOH, iPrOH), H2SO4 | Methyl/isopropyl carboxylates | Solubility tuning for drug formulations |
| Aminolysis | NH3 or RNH2 in EtOH, 60°C | Carboxamides | Precursors for urea/thiourea derivatives |
Oxidation and Reduction
-
Oxidation :
The triazole ring resists oxidation, but the methyl group on the phenyl ring can be oxidized to -COOH using KMnO4/H2SO4 under reflux . -
Reduction :
Catalytic hydrogenation (H2/Pd-C) reduces the triazole’s double bond to a dihydrotriazole, altering ring aromaticity.
Biological Activity-Linked Reactions
While direct pharmacological data for this compound is limited, analogous triazoles show reactivity in:
-
Metal Chelation : Binds Fe³⁺/Cu²⁺ via triazole N atoms, relevant for enzyme inhibition .
-
Protease Binding : Forms hydrogen bonds with catalytic residues (e.g., in HIV-1 protease) via carbonyl and triazole groups.
Stability and Degradation
-
Thermal Stability : Decomposes above 240°C without melting .
-
Hydrolytic Degradation :
Susceptible to base-catalyzed ester hydrolysis (t1/2 = 2.3 hrs at pH 12) but stable at pH 1–8.
Reaction Optimization Data
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit promising anticancer properties. Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Assays : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting DNA integrity. In vitro assays have shown significant efficacy against glioblastoma cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The triazole moiety is also associated with antimicrobial activity. This compound has been investigated for its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further development into antimicrobial therapies.
Fungicides
Triazole compounds are widely recognized in agriculture for their fungicidal properties. This compound can be utilized as a fungicide to protect crops from fungal diseases. Its application in agricultural settings could enhance crop yield and quality by providing effective disease control.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported the synthesis of several triazole derivatives and their biological evaluation. Among these derivatives, this compound exhibited notable cytotoxicity against human cancer cell lines. The mechanism of action was linked to the induction of apoptosis through oxidative stress pathways .
Study 2: Antimicrobial Activity
In another research article focusing on the synthesis of triazole derivatives for antimicrobial applications, it was found that compounds similar to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This reinforces the potential use of such compounds in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting the growth of microorganisms or cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Dichlorophenyl analogs (e.g., 2,4-Cl₂ and 3,4-Cl₂) exhibit higher molar masses and increased halogen content, which may improve binding affinity in pesticidal or antimicrobial applications but reduce solubility . The benzamido substituent in CAS 959314-36-4 introduces hydrogen-bonding capabilities, as evidenced by its intermolecular N–H⋯O interactions, which are absent in the target compound .
- Ester Group Variations :
- Replacement of ethyl with methyl esters (e.g., sc-344926) reduces steric hindrance but may alter metabolic stability in vivo .
Biological Activity
Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS No. 1000573-58-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN3O3 |
| Molecular Weight | 281.7 g/mol |
| Density | 1.42 ± 0.1 g/cm³ |
The compound features a triazole ring which is known for its bioactive properties, making it a valuable scaffold in drug design.
Anticancer Activity
Research indicates that derivatives of the triazole ring exhibit promising anticancer properties. A study highlighted that triazole-containing compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have shown inhibitory concentrations (IC50) in the low micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial effects. This compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that it possesses significant growth inhibition against several microbial strains .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit cyclooxygenase (COX) enzymes. Preliminary results indicate that certain analogs have IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib . This suggests that derivatives of this compound may serve as effective anti-inflammatory agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the triazole ring and the phenyl moiety can significantly affect its potency and selectivity against different biological targets. For example:
- Chloro and Methyl Substituents : The presence of chloro and methyl groups on the phenyl ring enhances the compound's lipophilicity and biological activity.
Case Studies
Several case studies have reported on the biological activity of similar triazole derivatives:
- Study on Anticancer Activity : A series of triazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. One derivative exhibited an IC50 of 6.2 µM against HCT-116 cells, indicating strong potential as an anticancer agent .
- Antimicrobial Screening : In another study, various triazole derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain compounds had superior activity compared to standard antibiotics .
Q & A
Q. What synthetic methodologies are employed for the preparation of Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, refluxing a substituted phenylhydrazine with ethyl 2-chloro-2-oxoacetate in toluene in the presence of methylsulfonic acid as a catalyst, followed by purification via flash chromatography (EtOAc:cyclohexane = 1:1) yields the triazole core. Recrystallization from ethyl acetate produces crystals suitable for X-ray analysis . Optimization of reaction time and stoichiometry is critical to achieving yields >35% .
Q. How is the crystal structure of this compound validated, and what software tools are utilized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks and torsional angles . For instance, intermolecular N–H···O hydrogen bonds and dihedral angles between aromatic rings (e.g., 84.59°) are quantified to confirm molecular geometry . Residual density plots and R-factor analysis ensure data reliability (R < 0.05) .
Q. What spectroscopic techniques are employed to characterize this triazole derivative?
Key techniques include:
- FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
- NMR : ¹H NMR signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic protons (δ 7.2–7.8 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 326.06) .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the crystal packing and stability of this compound?
Graph set analysis (Etter’s formalism) reveals directional N–H···O and C–H···O interactions, forming infinite chains or sheets. For example, N4–H···O2 hydrogen bonds (2.89 Å) stabilize the triazole-carboxylate motif, while twisted phenyl rings (dihedral angles >80°) minimize steric clashes . Hirshfeld surface analysis quantifies the contribution of H-bonding (~30% of total interactions) to lattice energy .
Q. What computational approaches (e.g., DFT) provide insights into the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
Q. How does substitution at the phenyl ring (e.g., Cl vs. methyl groups) modulate biological activity in related triazole derivatives?
Comparative studies with analogs (e.g., Ethyl 5-phenyl-4-benzamido-triazole-3-carboxylate) show that electron-withdrawing groups (Cl) enhance antifungal activity (MIC ~2 µg/mL) by increasing membrane permeability. Methyl groups improve pharmacokinetic properties (logP ~2.5) but reduce potency . Structure-activity relationship (SAR) models using CoMFA/CoMSIA are recommended for optimization .
Q. What protocols ensure reproducibility in crystallographic data for this compound amid solvent-dependent polymorphism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
